molecular formula C14H17N3O3 B2982972 1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034227-92-2

1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2982972
CAS No.: 2034227-92-2
M. Wt: 275.308
InChI Key: JPQPLRXJAHTREN-UHFFFAOYSA-N
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Description

1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that features a unique combination of an indolinone moiety and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a carboxylic acid or ester.

    Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction using a suitable tetrahydropyranyl halide.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The indolinone moiety can be oxidized to form more complex structures.

    Reduction: Reduction reactions can be used to modify the functional groups on the indolinone or tetrahydropyran rings.

    Substitution: Both the indolinone and tetrahydropyran rings can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indolinone moiety could yield quinoline derivatives, while reduction could produce various reduced indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe for studying biological processes involving indolinone and tetrahydropyran structures.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets in novel ways.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their activity.

    Pathway Interference: The compound could interfere with specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-(2-oxoindolin-5-yl)-3-phenylurea: Similar structure but with a phenyl group instead of the tetrahydropyran ring.

    1-(2-oxoindolin-5-yl)-3-(morpholin-4-yl)urea: Contains a morpholine ring instead of the tetrahydropyran ring.

Uniqueness

1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to the presence of both the indolinone and tetrahydropyran moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(oxan-4-yl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-13-8-9-7-11(1-2-12(9)17-13)16-14(19)15-10-3-5-20-6-4-10/h1-2,7,10H,3-6,8H2,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQPLRXJAHTREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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